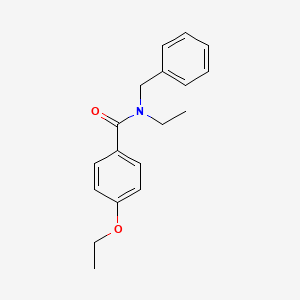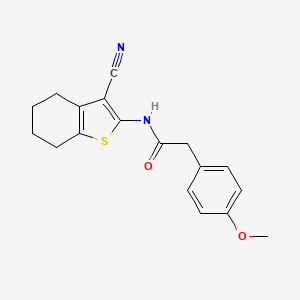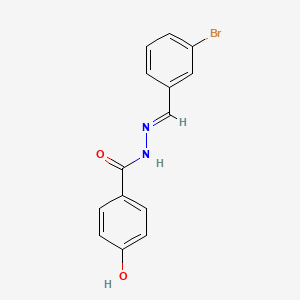![molecular formula C19H30N6O B5603316 N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide often involves multiple steps, including the construction of the pyrazole and diazepine rings. Techniques such as cyclization, nucleophilic substitution, and amide coupling are commonly employed in the synthesis of such molecules. For example, the synthesis of related scaffolds, such as tetrahydro-1,4-diazepines and pyrazolodiazepines, has been demonstrated through methods that could be analogous to those used for our compound of interest. These methodologies typically involve starting from simpler pyrazole or diazepine precursors and elaborating them through strategic functional group transformations (Abrous et al., 2001), (Scholl et al., 1978).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyrazole and diazepine rings. These structural features are crucial for the compound's chemical behavior and interactions. Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to determine conformational preferences, bonding characteristics, and potential reactive sites. Studies on similar compounds have utilized these techniques to elucidate structural details that inform on the molecule's chemical reactivity and interactions with biological targets (Dzedulionytė et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups and molecular structure. Pyrazole and diazepine rings can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, ring expansions, and functional group modifications. The compound's ability to participate in these reactions makes it a versatile intermediate for further chemical synthesis and modification. Research on related compounds has shed light on possible reaction pathways and transformations that could be applicable to our compound of interest (Bevk et al., 2007), (Dewald et al., 1977).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and stability, are crucial for its handling and application in further studies. These properties are determined by the compound's molecular structure and can be influenced by factors such as polarity, molecular weight, and the presence of functional groups. Analyzing the physical properties of similar compounds provides insights into the expected behavior of this compound under various conditions (Attanasi et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties of this compound involves studying its reactivity, stability under various conditions, and interaction with different reagents. Chemical properties are influenced by the compound's structure, particularly the functional groups present, which dictate its reactivity patterns and potential applications in synthesis. Investigations into the chemical behavior of structurally related compounds can offer valuable insights into the properties of our compound of interest (Reisinger et al., 2004).
科学的研究の応用
Synthesis and Chemical Properties
A general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones involves regioselective strategies for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. This method showcases the versatility of such compounds in generating a variety of fused heterocyclic structures, confirmed through NMR spectroscopy and HRMS investigation, highlighting their significance in organic synthesis and chemical research (Dzedulionytė et al., 2022).
Biological Interactions
The anxiolytic properties of certain derivatives, such as the interaction of 5-(substituted-phenyl)-3-methyl-6,7-dihydropyrazolo[4,3-e] [1,4]diazepin-8(7H)-ones with benzodiazepine receptors, are indicative of the potential pharmaceutical applications of these compounds. Such studies provide insights into the molecular basis of their activity and their potential therapeutic uses, despite the exclusion of direct drug use, dosage, and side effects from this discussion (Baraldi et al., 1985).
Antimicrobial and Anti-inflammatory Applications
The synthesis of novel derivatives bearing an aryl sulfonate moiety, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, and their evaluation as antimicrobial and anti-inflammatory agents showcase the medicinal chemistry applications of such compounds. This reflects their utility in developing new therapeutic agents based on the structural modification of the core chemical structure (Kendre et al., 2015).
特性
IUPAC Name |
N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O/c1-5-24-15(4)19(14(3)22-24)13(2)21-18(26)8-7-16-11-17-12-20-9-6-10-25(17)23-16/h11,13,20H,5-10,12H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGGPJSOFPRBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C)NC(=O)CCC2=NN3CCCNCC3=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5603240.png)

![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)

![2-amino-4-[(3,3-dimethyl-2-oxobutyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5603282.png)
![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)
![N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5603301.png)
![4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5603314.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5603325.png)